
2-(3-(6-Methoxy-5-methyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)-2-(methylthio)-1-propenyl)-1-methylnaphtho(1,2-d)thiazolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(6-Methoxy-5-methyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)-2-(methylthio)-1-propenyl)-1-methylnaphtho(1,2-d)thiazolium is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(6-Methoxy-5-methyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)-2-(methylthio)-1-propenyl)-1-methylnaphtho(1,2-d)thiazolium involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Benzoselenazole Moiety: This step involves the reaction of 2-aminothiophenol with selenium dioxide in the presence of a suitable oxidizing agent to form the benzoselenazole ring.
Introduction of the Sulphonatopropyl Group: The benzoselenazole intermediate is then reacted with 3-chloropropanesulfonic acid under basic conditions to introduce the sulphonatopropyl group.
Formation of the Naphthothiazolium Ring: The naphthothiazolium ring is synthesized by reacting 2-bromo-1-methylnaphthalene with thiourea in the presence of a base.
Coupling Reaction: The final step involves the coupling of the benzoselenazole and naphthothiazolium intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(6-Methoxy-5-methyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)-2-(methylthio)-1-propenyl)-1-methylnaphtho(1,2-d)thiazolium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonatopropyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide (DMF), and basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
2-(3-(6-Methoxy-5-methyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)-2-(methylthio)-1-propenyl)-1-methylnaphtho(1,2-d)thiazolium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(6-Methoxy-5-methyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)-2-(methylthio)-1-propenyl)-1-methylnaphtho(1,2-d)thiazolium involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways, leading to changes in cell behavior.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(6-Methoxy-5-methyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)-2-(methylthio)-1-propenyl)-1-methylnaphtho(1,2-d)thiazolium: Unique due to its combination of benzoselenazole and naphthothiazolium moieties.
Benzoselenazole Derivatives: Compounds with similar benzoselenazole structures but different functional groups.
Naphthothiazolium Derivatives: Compounds with similar naphthothiazolium structures but different substituents.
Propiedades
Número CAS |
94166-40-2 |
|---|---|
Fórmula molecular |
C28H28N2O4S3Se |
Peso molecular |
631.7 g/mol |
Nombre IUPAC |
3-[(2Z)-6-methoxy-5-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylsulfanylprop-2-enylidene]-1,3-benzoselenazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C28H28N2O4S3Se/c1-18-14-22-25(17-23(18)34-3)38-27(30(22)12-7-13-37(31,32)33)16-20(35-4)15-26-29(2)28-21-9-6-5-8-19(21)10-11-24(28)36-26/h5-6,8-11,14-17H,7,12-13H2,1-4H3 |
Clave InChI |
YIXGGWUUBQQLFX-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1OC)[Se]/C(=C\C(=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)C)\SC)/N2CCCS(=O)(=O)[O-] |
SMILES canónico |
CC1=CC2=C(C=C1OC)[Se]C(=CC(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)C)SC)N2CCCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


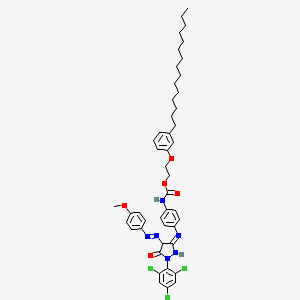
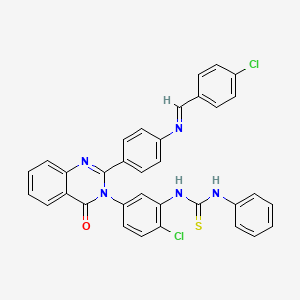
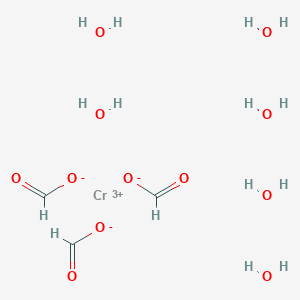
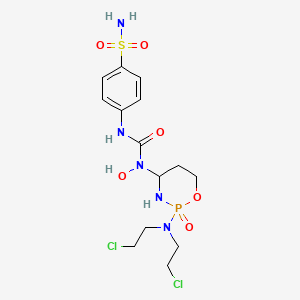
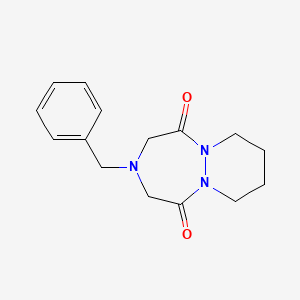


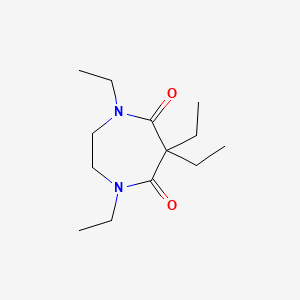
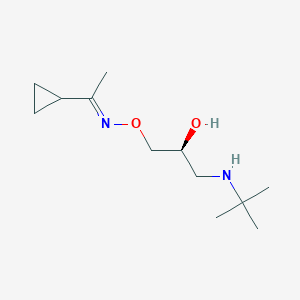
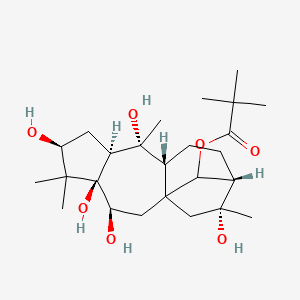
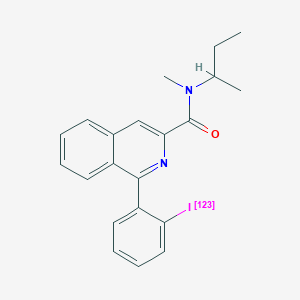
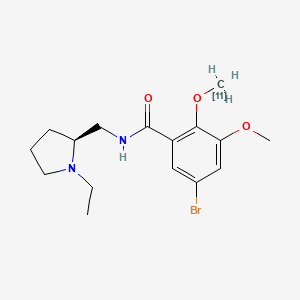
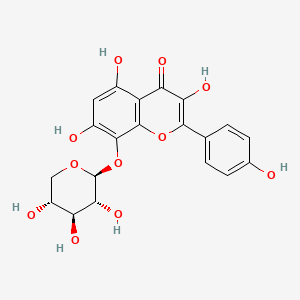
![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)
